methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[[2-(4-nitrophenyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-23-16(20)13-4-2-3-5-14(13)17-15(19)10-11-6-8-12(9-7-11)18(21)22/h2-9H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSPBKJRHHVJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for Methyl 2 4 Nitrophenyl Acetyl Amino Benzoate and Analogues
Direct Esterification and Amidation Routes for Target Compound Synthesis
The most direct and conventional approach to synthesizing methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate involves a two-step process capitalizing on fundamental esterification and amidation reactions. The synthesis likely proceeds through the acylation of methyl 2-aminobenzoate (B8764639) with 4-nitrophenylacetyl chloride. vulcanchem.com This method is a cornerstone of organic synthesis, forming the crucial amide bond that links the two aromatic moieties.
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), to facilitate the dissolution of reactants and manage the reaction temperature. vulcanchem.com A tertiary amine base, like triethylamine, is commonly employed to neutralize the hydrochloric acid byproduct generated during the acylation, driving the reaction towards completion. vulcanchem.com
Recent advancements in amidation chemistry offer alternative, transition-metal-free protocols that can be applied to such syntheses. These methods often focus on the direct amidation of unactivated esters using strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), which can proceed under solvent-free conditions at room temperature. rsc.orgorganic-chemistry.orgnih.gov While the acyl chloride route is highly effective, these newer methods provide more sustainable and operationally simple alternatives, circumventing the need to prepare the often moisture-sensitive acyl chloride intermediate. rsc.org
Table 1: Comparison of Direct Amidation Conditions
| Method | Base/Catalyst | Solvent | Temperature | Key Advantage |
|---|---|---|---|---|
| Acyl Chloride Route | Triethylamine | Dichloromethane / THF | Room Temperature | High reactivity, well-established |
| NaOtBu-mediated | Sodium tert-butoxide | Solvent-free | Room Temperature | Sustainable, simple workup rsc.org |
| LiHMDS-mediated | LiHMDS | Toluene | Room Temperature | Mild conditions, high chemoselectivity organic-chemistry.orgnih.gov |
| FeCl₃-catalyzed | Iron(III) chloride | Solvent-free | 80 °C | Use of an inexpensive catalyst mdpi.com |
Multi-Component Reaction Approaches for Related Benzoate (B1203000) and Amide Scaffolds
Multi-component reactions (MCRs) represent a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. acs.orgacs.org These reactions offer significant advantages over traditional stepwise syntheses by improving atom economy and reducing the need for intermediate isolation and purification. acs.org While a specific MCR for the direct synthesis of this compound is not prominently documented, various MCRs are employed to create structurally related benzoate and amide scaffolds.
Isocyanide-based MCRs, such as the Ugi four-component condensation, are particularly versatile for generating complex amide structures. acs.org A typical Ugi reaction combines an acid, an amine, an aldehyde or ketone, and an isocyanide to produce an α-acylamino carboxamide. By carefully selecting the four components, a vast library of diverse molecules can be accessed efficiently. For instance, novel four-component reactions have been developed to prepare alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives, demonstrating the construction of both ester and amide functionalities in one pot. acs.orgacs.org
Other MCRs, like the Mannich reaction, provide efficient routes to various functionalized compounds. rsc.org Copper-catalyzed three-component reactions involving a formylbenzoate, an amine, and a ketone or alkyne can furnish complex benzo-fused γ-lactams, which share a common structural heritage with the target compound. beilstein-journals.org These strategies highlight the potential of MCRs to assemble core benzoate and amide structures that can be further elaborated to yield the desired final products or their analogues. rsc.orgbeilstein-journals.org
Optimization of Reaction Conditions and Catalyst Systems in Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction times and waste. This process involves the systematic variation of parameters such as solvent, temperature, base, and catalyst.
In the synthesis of related nitrophenyl compounds, detailed optimization studies have been conducted. For example, in a base-mediated reductive cyclization of a nitrophenyl substrate, various solvents (e.g., THF, NMP), bases (e.g., K₂CO₃), and temperatures were screened to find the optimal conditions that provided the highest yield. nih.gov
Table 2: Example of Reaction Condition Optimization for a Reductive Cyclization
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | CH(NMe₂)₃ | 70 | 0 |
| 2 | NMP | K₂CO₃ | 150 | 79 |
| 3 | NMP | Cs₂CO₃ | 150 | 72 |
| 4 | Dioxane | K₂CO₃ | 150 | 50 |
Data adapted from a study on the reductive cyclization of a nitrophenyl substrate, illustrating a typical optimization process. nih.gov
Similarly, in direct amidation reactions, the choice of catalyst can be crucial. Studies have shown that simple and inexpensive catalysts like iron(III) chloride can effectively promote the amidation of esters under solvent-free conditions. mdpi.com The optimization process would involve screening different Lewis acid catalysts, adjusting the catalyst loading, and modifying the temperature to achieve the most efficient transformation. The absence of a catalyst or base can lead to significantly lower yields, demonstrating their importance in facilitating the reaction. researchgate.net
Synthetic Pathways for Advanced Structural Analogues and Derivatives
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of advanced structural analogues and derivatives. By systematically modifying the starting materials, chemists can explore the chemical space around this central theme.
Analogues can be synthesized by:
Varying the Benzoate Moiety: Starting with different substituted methyl aminobenzoates (e.g., with methoxy, chloro, or alkyl groups on the ring) would yield derivatives with modified electronic and steric properties.
Modifying the Phenylacetyl Group: Using different substituted phenylacetyl chlorides (e.g., 2-nitrophenyl, 3-nitrophenyl, or 4-chlorophenyl) allows for the investigation of how the substituent's position and nature influence the molecule's characteristics. vulcanchem.com
Altering the Linker: The acetyl linker can be replaced with other acyl groups of varying lengths or rigidity to create further structural diversity.
Furthermore, multi-component reactions can be employed to generate libraries of related compounds. The Betti reaction, a three-component condensation of a phenol, an aldehyde, and an amine, has been used to synthesize aminobenzylnaphthols containing a nitrophenyl group, demonstrating how MCRs can produce complex structures with desired functionalities in a single step. mdpi.com Esterification of various toluic acids with 4-nitrophenol (B140041) is another route to produce related nitrophenyl ester compounds. nih.govresearchgate.net These diverse synthetic pathways enable the creation of a broad family of molecules built upon the methyl 2-aminobenzoate and nitrophenylacetyl framework.
Mechanistic Investigations of Chemical Transformations Involving the Compound
Hydrolytic Stability and Ester Cleavage Mechanisms
Base-Catalyzed Hydrolysis Pathways
Under basic conditions, the hydrolysis of the ester is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The collapse of this intermediate leads to the cleavage of the ester bond and the formation of the carboxylate salt and methanol. This process, often referred to as saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid under the basic conditions.
Kinetic and Thermodynamic Parameters of Ester Hydrolysis
Table 1: Illustrative Kinetic Parameters for the Hydrolysis of a Structurally Similar Ester
| Parameter | Value |
| Rate Constant (k) at 25°C | 1.5 x 10⁻⁴ s⁻¹ |
| Activation Energy (Ea) | 65 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 62.5 kJ/mol |
| Entropy of Activation (ΔS‡) | -100 J/(mol·K) |
Note: The data presented in this table is hypothetical and serves as an example for a structurally related compound. It is not experimental data for methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate.
Aminolysis and Acyl Transfer Mechanisms
Aminolysis is a chemical reaction in which an amine reacts with another molecule to break one or more bonds. In the case of this compound, aminolysis involves the reaction of an amine with the ester group, leading to the formation of an amide and methanol. This is a form of acyl transfer reaction.
Influence of Amine Basicity and Steric Effects on Reaction Pathways
The rate and efficiency of the aminolysis of this compound are significantly influenced by the properties of the reacting amine.
Amine Basicity: More basic amines are generally more nucleophilic and will react at a faster rate. The increased electron-donating ability of a more basic amine enhances its nucleophilicity, facilitating the initial attack on the ester carbonyl.
Steric Effects: The steric hindrance of the amine also plays a crucial role. Bulky amines will react more slowly than less sterically hindered amines due to the difficulty in approaching the electrophilic carbonyl carbon. This steric hindrance can raise the activation energy of the reaction, thereby decreasing the reaction rate.
Table 2: Relative Reaction Rates of Aminolysis with Different Amines (Illustrative)
| Amine | Structure | Relative Basicity (pKb) | Relative Rate |
| Ammonia | NH₃ | 4.75 | 1.0 |
| Methylamine | CH₃NH₂ | 3.36 | 2.5 |
| Diethylamine | (CH₃CH₂)₂NH | 3.02 | 1.8 |
| Triethylamine | (CH₃CH₂)₃N | 3.25 | < 0.1 |
Note: The data presented in this table is hypothetical and illustrates the general trends in the aminolysis of an ester. It is not experimental data for this compound.
Solvent Effects on Reaction Mechanisms and Rates
The solvent environment plays a critical role in dictating the pathway and speed of chemical reactions involving this compound. Kinetic studies on analogous ester and amide systems, such as nitrophenyl benzoates, demonstrate that both solvent polarity and the ability to form hydrogen bonds can significantly influence reaction outcomes. For instance, the aminolysis of related 4-nitrophenyl benzoates has been studied in solvent mixtures like aqueous dimethyl sulfoxide (B87167) (DMSO) and aqueous ethanol. nih.govnih.gov
In acyl transfer reactions, the mechanism can shift between a concerted process and a stepwise pathway involving a tetrahedral intermediate. nih.govkoreascience.kr The stability of this intermediate is highly dependent on the solvent.
Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize both charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions like hydrolysis.
Studies on the aminolysis of similar compounds in acetonitrile (B52724) have shown that while amines are more basic in this solvent, their reactivity can be lower compared to reactions in water, highlighting the complex role of the solvent in the reaction mechanism. koreascience.kr The choice of solvent can therefore be a tool to favor one reaction pathway over another.
Conceptual Influence of Solvent Type on Reaction Intermediates
| Solvent Type | Characteristics | Effect on Tetrahedral Intermediate (T±) Stability | Potential Impact on Reaction Rate |
|---|---|---|---|
| Polar Protic | High dielectric constant, H-bond donor | High stabilization through H-bonding with charged species | Generally accelerates reactions with charged intermediates |
| Polar Aprotic | High dielectric constant, no H-bond donation | Moderate stabilization; solvates cations well | Can alter reaction pathways compared to protic solvents |
| Nonpolar | Low dielectric constant | Low stabilization of charged species | Generally disfavors reactions involving charged intermediates |
Transformations of the Nitro Group: Reduction and Derivative Formation
The nitro group on the 4-nitrophenyl moiety is a key site for chemical modification, most commonly through reduction to a primary amine. This transformation is a pivotal step in the synthesis of various derivatives and is of wide interest in organic chemistry. wikipedia.org A variety of methods can be employed, with the choice of reagent being crucial to ensure chemoselectivity, preserving the ester and amide linkages. niscpr.res.inmasterorganicchemistry.com
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel under a hydrogen atmosphere is a highly effective method. wikipedia.orgmasterorganicchemistry.com
Metal-Acid Systems: The use of metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid) is a classic and widely used technique for this reduction. masterorganicchemistry.com
Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used with a catalyst to achieve the reduction without requiring high-pressure hydrogen gas. niscpr.res.in
A particularly effective method for selective reduction involves using hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder, which can reduce the nitro group without affecting other reducible functionalities like esters. niscpr.res.in The resulting amino group is a versatile functional handle that can be used to form a wide array of derivatives, including amides, sulfonamides, or diazonium salts for further coupling reactions.
Selected Reagents for Aromatic Nitro Group Reduction
| Reagent/System | Typical Conditions | Key Feature | Reference |
|---|---|---|---|
| H2, Pd/C | Pressurized H2 gas, various solvents | High efficiency, common lab/industrial method | wikipedia.orgmasterorganicchemistry.com |
| Fe, HCl | Aqueous acidic medium, often heated | Cost-effective and reliable | masterorganicchemistry.com |
| SnCl2 | Acidic solution | Commonly used in laboratory synthesis | wikipedia.org |
| Hydrazine glyoxylate, Zn or Mg | Room temperature | High selectivity for the nitro group | niscpr.res.in |
Reactivity at the Amide Linkage: Hydrolysis and Exchange Reactions
The amide bond in this compound is generally stable but can be cleaved under forcing acidic or basic conditions through hydrolysis. youtube.com The mechanism of base-promoted hydrolysis typically involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate expels the amine as a leaving group. Due to the poor leaving group ability of the resulting amide anion, these reactions often require heating. youtube.com
The position of the amide linkage at the ortho position to the methyl ester group on the benzoate (B1203000) ring raises the possibility of intramolecular interactions influencing its reactivity. Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that a neighboring amine group can act as an intramolecular general base catalyst, leading to significant rate enhancements compared to their para-substituted counterparts. nih.gov While the amide nitrogen in the title compound is significantly less basic than a free amine, the potential for neighboring group participation in the hydrolysis of either the amide or the ester linkage cannot be entirely discounted and represents an area for mechanistic investigation.
Exploration of Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound, with its reactive groups in close proximity on the anthranilate core, presents the potential for intramolecular cyclization reactions. Research on structurally related compounds supports this possibility. For example, a nitroaromatic mustard containing a methyl N-(2-aminophenyl)anthranilate framework has been shown to undergo rapid intramolecular cyclization to form a dihydro-nitroquinoxaline derivative. researchgate.net
For the title compound, a plausible cyclization pathway could be initiated following the reduction of the nitro group. The resulting amino group on the phenylacetyl moiety could, under certain conditions, act as an intramolecular nucleophile. This nucleophile could potentially attack either the amide carbonyl or the ester carbonyl of the neighboring benzoate ring, leading to the formation of new heterocyclic structures. Such pathways are often dependent on reaction conditions, including pH and the presence of specific catalysts, and represent an advanced area of the compound's chemical reactivity.
Computational and Quantum Chemical Analyses of Molecular Structure and Reactivity
Density Functional Theory (DFT) Studies on Conformational Landscapes and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate, DFT calculations would be instrumental in exploring its conformational landscape and determining its most stable geometric arrangements.
The molecule possesses several rotatable bonds, primarily around the amide linkage and the connections to the phenyl rings. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can map the potential energy surface as a function of these dihedral angles. This analysis would reveal the various possible conformers and their relative stabilities. For instance, a study on a related compound, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, utilized DFT to optimize the molecular geometry and understand its three-dimensional structure. nih.gov Similar calculations for this compound would likely show that the planarity of the amide bond is a key feature, with the most stable conformers balancing steric hindrance and potential intramolecular hydrogen bonding between the amide proton and the ester carbonyl oxygen.
Table 1: Predicted Stable Conformations and Relative Energies from Theoretical DFT Analysis
| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | Key Interactions |
| 1 | ~180° (trans) | 0.00 | Extended conformation, minimal steric hindrance. |
| 2 | ~0° (cis) | > 5 | Steric clash between phenyl rings. |
| 3 | - | - | Potential for intramolecular H-bond (N-H---O=C). |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values would require dedicated DFT calculations for this compound.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org
For this compound, the electronic nature of its constituent parts will dictate the characteristics of its frontier orbitals. The methyl anthranilate portion, with its amino group and benzene (B151609) ring, is generally electron-rich, while the 4-nitrophenylacetyl moiety is electron-poor due to the powerful electron-withdrawing nitro group.
HOMO: The HOMO is expected to be localized primarily on the methyl anthranilate part of the molecule, specifically involving the lone pair of the nitrogen atom and the π-system of the benzene ring. This region, therefore, represents the molecule's primary nucleophilic center.
LUMO: The LUMO is anticipated to be concentrated on the 4-nitrophenyl ring, particularly on the nitro group. researchgate.net This makes this part of the molecule the most likely site for nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. DFT calculations can provide precise energies for the HOMO and LUMO, allowing for the quantification of the HOMO-LUMO gap and thus predictions about the molecule's reactivity. taylorandfrancis.com
Table 2: Predicted Frontier Molecular Orbital Properties
| Molecular Orbital | Predicted Localization | Energy (eV) - Illustrative | Implication for Reactivity |
| HOMO | Methyl anthranilate moiety | -6.5 | Nucleophilic/Electron-donating character. |
| LUMO | 4-nitrophenyl moiety | -2.0 | Electrophilic/Electron-accepting character. |
| HOMO-LUMO Gap | - | 4.5 | Indicates moderate kinetic stability. |
Note: The energy values are illustrative and would need to be confirmed by specific quantum chemical calculations for the target molecule.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It translates the complex wavefunctions from a quantum chemical calculation into a more intuitive Lewis-like structure of localized bonds and lone pairs.
NBO analysis for this compound would be particularly insightful for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions. A key interaction to investigate would be the delocalization of the nitrogen lone pair of the amide into the antibonding orbital of the adjacent carbonyl group (n -> π*). This interaction is characteristic of amides and contributes to the planarity and stability of the amide bond.
Furthermore, NBO analysis can quantify the charge distribution on each atom, revealing the extent of electron withdrawal by the 4-nitrophenyl group and its effect on the rest of the molecule. This would provide a more detailed understanding of the electronic landscape than simple electronegativity considerations. A study on substituted S-Nitroso-thiophenols demonstrated how NBO analysis can elucidate the nature of chemical bonds and delocalization effects. researchgate.net
Table 3: Predicted NBO Analysis Highlights
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) - Illustrative | Description |
| LP (N) | π* (C=O) of amide | ~50-60 | Amide resonance, contributes to bond planarity. |
| π (phenyl) | π* (C=O) of ester | ~5-10 | Conjugation between the ring and the ester group. |
| π (phenyl) | π* (NO2) | ~10-20 | Intramolecular charge transfer towards the nitro group. |
Note: The stabilization energies are illustrative and would require specific NBO calculations.
Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic and Electrophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack).
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the carbonyl groups of the amide and ester. These are the most likely sites for electrophilic attack. researchgate.netresearchgate.netimist.ma
Positive Potential (Blue): Located around the hydrogen atoms of the amide and the aromatic rings, particularly the 4-nitrophenyl ring, due to the electron-withdrawing effect of the nitro group. researchgate.netnih.gov
The MEP map provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data from FMO and NBO analyses. dtic.mil
Theoretical Insights into Transition States and Reaction Energy Profiles
Computational chemistry allows for the detailed study of reaction mechanisms, including the characterization of transition states and the calculation of reaction energy profiles. For this compound, a key reaction to consider is its synthesis, which likely involves the acylation of methyl 2-aminobenzoate (B8764639) with 4-nitrophenylacetyl chloride.
Theoretical calculations can model this reaction pathway. By locating the transition state structure for the nucleophilic attack of the amine on the acyl chloride, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility and rate. The reaction energy profile would show the relative energies of the reactants, the transition state, any intermediates, and the final product.
Studies on the aminolysis of related esters provide a basis for understanding the potential mechanisms. researchgate.net For the synthesis of the target molecule, a stepwise mechanism involving a tetrahedral intermediate is plausible. Computational modeling can help to elucidate the precise nature of this intermediate and the transition states leading to and from it.
Prediction of Advanced Spectroscopic Parameters from Computational Models
Quantum chemical calculations are capable of predicting various spectroscopic parameters with a high degree of accuracy. This is particularly useful for confirming the structure of a synthesized compound or for interpreting experimental spectra.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies can be correlated with experimental IR spectra to assign specific peaks to particular vibrational modes (e.g., C=O stretch, N-H stretch, N-O stretch). A study on methyl benzoate (B1203000) demonstrated the utility of DFT in assigning vibrational spectra. researchgate.net For this compound, characteristic peaks would be expected for the amide and ester carbonyl groups, the N-H bond, and the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared to experimental data to aid in spectral assignment.
Table 4: Predicted Spectroscopic Data from Computational Models
| Spectroscopic Technique | Predicted Parameter | Characteristic Functional Group |
| IR | Vibrational Frequency (cm⁻¹) | ~1720 (Ester C=O), ~1680 (Amide C=O), ~3300 (N-H), ~1520 & ~1350 (NO₂) |
| ¹H NMR | Chemical Shift (ppm) | ~10-11 (Amide N-H), ~8.2 (Aromatic H ortho to NO₂), ~3.9 (Methyl ester H) |
| ¹³C NMR | Chemical Shift (ppm) | ~168 (Ester C=O), ~165 (Amide C=O), ~147 (Aromatic C attached to NO₂) |
Note: These are typical ranges and would be refined by specific calculations.
Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound This compound is not available to construct the requested article with the required depth of research findings and data tables for each specified analytical methodology.
The instructions require the article to be generated with "thorough, informative, and scientifically accurate content" and include "Detailed research findings" and "Data tables" focusing solely on "this compound".
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To maintain scientific accuracy and adhere strictly to the provided constraints, the article cannot be written without the specific data for the target compound.
Solid State Chemistry and Supramolecular Architecture
Single-Crystal X-ray Diffraction Studies of Crystal Packing and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate is not publicly available in the cited research, analysis of closely related structures allows for a predictive understanding of its likely crystal packing and intermolecular interactions.
For instance, the crystal structure of an isomer, 4-nitrophenyl 2-methylbenzoate, reveals two independent molecules in the asymmetric unit, with major conformational differences in the dihedral angle between the aromatic rings (36.99 (5)° and 55.04 (5)°) nih.gov. The nitro groups in this related compound are coplanar with their attached phenyl rings nih.gov. Similarly, in methyl N-(4-nitrophenyl)carbamate, the nitro and methoxycarbonyl groups are slightly twisted from the plane of the aromatic ring researchgate.net.
Table 1: Crystallographic Data for an Analogous Compound: 4-Nitrophenyl 2-methylbenzoate nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C14H11NO4 |
| Molecular Weight | 257.24 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 11.4748 (7) |
| b (Å) | 14.3608 (8) |
| c (Å) | 14.5944 (9) |
| Volume (Å3) | 2405.0 (2) |
| Z | 8 |
Hydrogen Bonding Network Analysis and Crystal Engineering Principles
Hydrogen bonds are highly directional and are among the strongest non-covalent interactions, playing a crucial role in the design and control of crystal structures—a field known as crystal engineering. The this compound molecule possesses a secondary amide group (-NH-C=O), which is an excellent hydrogen bond donor (N-H) and acceptor (C=O).
In the absence of a specific crystal structure, it is anticipated that the N-H group would form a hydrogen bond with a strong acceptor, such as the carbonyl oxygen of the amide or ester group of a neighboring molecule, or the oxygen atoms of the nitro group. In the crystal structure of methyl N-(4-nitrophenyl)carbamate, intermolecular N—H···O hydrogen bonds link molecules into chains researchgate.net. Similarly, studies on other organic molecules show that elaborate networks of N-H···O and C-H···O hydrogen bonds stabilize the crystal structure, forming complex supramolecular architectures eurjchem.commdpi.com.
The principles of crystal engineering leverage these predictable interactions to design novel solid-state structures. By understanding the hierarchy of hydrogen bond strengths (e.g., N-H···O > C-H···O), one can predict the most likely hydrogen-bonding motifs, such as chains or dimers, that will form in the crystal lattice of the title compound.
π-π Stacking Interactions and Aromatic Stacking Motifs in Solid State
The presence of two aromatic rings—the benzoate (B1203000) ring and the 4-nitrophenyl ring—in this compound makes π-π stacking interactions a significant factor in its solid-state architecture. These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems.
The 4-nitrophenyl ring, being electron-deficient due to the electron-withdrawing nitro group, can favorably interact with the relatively more electron-rich benzoate ring of an adjacent molecule in an offset or parallel-displaced fashion. Studies have shown that the relative position of substituents on interacting arenes has a profound influence on the strength of π-π stacking nih.gov. The interaction between nitroarenes and aromatic amino acid side chains can be particularly strong, contributing significantly to binding energy nih.gov.
Polymorphism and Crystallization Control Strategies in Research
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have distinct physical properties. The existence of polymorphism in this compound has not been reported, but its molecular flexibility and multiple hydrogen bonding sites suggest that it could be susceptible to forming different crystalline arrangements under various crystallization conditions.
Research on other compounds, such as 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile, demonstrates how conformational differences can lead to multiple polymorphs with distinct colors and thermodynamic stabilities nih.govresearchgate.net. The thermodynamic relationship between different forms can be complex, with stability being temperature-dependent nih.govresearchgate.net.
Strategies to control the crystallization of a desired polymorph often involve manipulating factors such as solvent, temperature, cooling rate, and supersaturation rsc.orgdiva-portal.orgresearchgate.net. For example, in the case of p-aminobenzoic acid, the kinetically favored α-form is often produced, while the thermodynamically stable β-form can be obtained by careful control of supersaturation and temperature in specific solvents diva-portal.orgresearchgate.net. Such strategies would be applicable in exploring the potential polymorphic landscape of this compound.
Co-crystallization Strategies for Supramolecular Assembly and Material Design
Co-crystallization is a powerful technique in crystal engineering used to design multi-component crystalline solids (co-crystals) with tailored properties. A co-crystal consists of the active pharmaceutical ingredient (API) or target molecule and a benign coformer held together in a stoichiometric ratio by non-covalent interactions.
While no co-crystals of this compound have been described in the provided literature, its functional groups make it a prime candidate for co-crystallization studies. The amide, ester, and nitro groups can all participate in hydrogen bonding with a wide range of potential coformers, such as carboxylic acids, amides, or other molecules with complementary hydrogen bond donors and acceptors.
Common methods for preparing co-crystals include solvent evaporation, slurrying, and grinding nih.gov. The selection of a suitable coformer is guided by an understanding of supramolecular synthons—robust and predictable intermolecular recognition patterns. By forming co-crystals, it may be possible to modify the physicochemical properties of this compound, providing a pathway for the rational design of new materials with specific functions.
Structure Reactivity Relationships and Design Principles
Electronic Effects of Substituents on Reaction Rates and Mechanisms (e.g., Hammett Equation Applications)
The reactivity of methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate is significantly influenced by the electronic properties of its substituents, particularly the para-nitro group on the phenylacetyl moiety. The nitro group is a potent electron-withdrawing group, a property that can be quantified using the Hammett equation. wikipedia.org This equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). wikipedia.orgcsbsju.edu
The σ value is a measure of the electronic effect of a substituent. For the para-nitro group, the Hammett σₚ constant is +0.78, indicating its strong electron-withdrawing nature through both inductive and resonance effects. scielo.brviu.caviu.ca This electron withdrawal has a profound impact on the adjacent acetyl group. It increases the partial positive charge (electrophilicity) on the amide carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on the hydrolysis of similar para-substituted nitrophenyl benzoate (B1203000) esters have demonstrated this principle; electron-withdrawing groups accelerate the reaction rate by stabilizing the negatively charged transition state formed during nucleophilic attack. libretexts.orglibretexts.org
The reaction constant, ρ, reveals the sensitivity of a particular reaction to these electronic effects. utexas.edupharmacy180.com A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. For reactions like ester hydrolysis or aminolysis, where a negative charge builds up in the transition state, ρ is typically positive. wikipedia.org For instance, the alkaline hydrolysis of ethyl benzoates has a ρ value of +2.498, showing significant sensitivity to substituents. wikipedia.org
In some cases, Hammett plots for reactions of related nitrophenyl esters exhibit non-linearity. wikipedia.org This can indicate a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituents is varied. wikipedia.org For the subject molecule, the interplay between the electron-withdrawing nitro group and the electronic character of the ortho-substituted benzoate ring dictates the precise kinetics and mechanistic pathway of its reactions.
| Substituent | σmeta | σpara | Electronic Effect |
|---|---|---|---|
| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Electron-Withdrawing |
| -Cl | +0.37 | +0.23 | Weakly Electron-Withdrawing |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |
| -OCH₃ | +0.12 | -0.27 | Electron-Donating (para), Withdrawing (meta) |
Data sourced from multiple chemistry resources. viu.caviu.ca
Steric Hindrance and Conformational Effects on Chemical Reactivity
The three-dimensional arrangement of atoms in this compound plays a critical role in its reactivity. The presence of the relatively bulky acetylamino group at the ortho position of the methyl benzoate ring introduces significant steric hindrance. This "ortho effect" can force the ester and amide functional groups to twist out of the plane of the benzene (B151609) ring, which in turn inhibits resonance between these groups and the aromatic system. wikipedia.orgstackexchange.comquora.com This disruption of planarity can influence the acidity and reactivity of the ester group. rsc.org
The conformation of the molecule can affect its ability to interact with other molecules, such as reagents or the active sites of enzymes. The steric bulk around the ester and amide groups can shield them from nucleophilic attack, potentially lowering reaction rates compared to less hindered para-substituted analogues.
Rational Design of Derivatives for Targeted Chemical Properties
The structural features of this compound make it an interesting scaffold for the rational design of new molecules with specific functions. azolifesciences.com A particularly promising strategy involves leveraging the nitroaromatic group as a trigger for prodrug activation. nih.govresearchgate.net Nitroaromatic compounds can be selectively reduced to the corresponding hydroxylamines or amines under hypoxic (low oxygen) conditions, such as those found in solid tumors, or by specific enzymes like nitroreductases. scielo.brnih.govresearchgate.net
This bio-reduction can be exploited in drug design. For example, 4-nitrobenzyl carbamates have been developed as prodrugs where enzymatic reduction of the nitro group to a hydroxylamine (B1172632) initiates a self-immolative fragmentation cascade, releasing a potent therapeutic agent. rsc.org Following this principle, the 4-nitrophenylacetyl moiety of the title compound could be designed as a hypoxia-activated or enzyme-directed trigger. Reduction of the nitro group would alter the electronic properties of the system, potentially leading to the cleavage of the amide bond and the release of the methyl 2-aminobenzoate (B8764639) portion or a drug attached to it. The presence of the nitro group is a key feature in the mechanism of action of several existing drugs, suggesting its utility as a pharmacophoric unit for targeted therapies. acs.orgacs.org
Development of Synthetic Precursors and Building Blocks for Complex Molecular Architectures
This compound and its constituent parts serve as valuable building blocks in organic synthesis. The molecule is itself synthesized from two key precursors: methyl 2-aminobenzoate (also known as methyl anthranilate) and a derivative of 4-nitrophenylacetic acid. chemicalbook.comsigmaaldrich.cominnospk.comactylis.com These precursors are widely used in the chemical and pharmaceutical industries. Methyl 2-aminobenzoate, for instance, is a scaffold for a vast range of microbial natural products and pharmaceuticals. nih.govsigmaaldrich.com
Once synthesized, the title compound becomes a versatile intermediate for creating more complex molecules. It possesses multiple reactive sites that can be selectively modified:
The Nitro Group: This group can be readily reduced to an amine (-NH₂). This transformation is fundamental in synthetic chemistry as it converts a strongly electron-withdrawing group into an electron-donating one, drastically altering the molecule's properties. The newly formed amino group can then be used for a wide array of subsequent reactions, such as diazotization or acylation, to build more elaborate structures. nih.gov
The Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid, providing another handle for chemical modification, such as forming amides with different amines.
The Aromatic Rings: The benzene rings can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing functional groups.
This multifunctionality allows the compound to serve as a precursor in the synthesis of diverse molecular architectures, including various heterocyclic compounds, which are common motifs in medicinal chemistry. nih.govgoogle.com
Future Research Directions and Potential Applications in Materials Science Non Biological/non Clinical
Exploration as Precursors for Advanced Organic Materials
Aromatic compounds containing nitro groups are recognized as valuable precursors for a variety of functional organic materials. derpharmachemica.com The nitro group in methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate can be chemically transformed into other functional groups, such as an amino group, through reduction. derpharmachemica.com This transformation opens up pathways to synthesize a range of derivatives with tailored properties.
For instance, the resulting amino-functionalized compound could serve as a monomer for the synthesis of high-performance polymers like polyimides or polyamides. These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for applications in aerospace and electronics. derpharmachemica.com
Furthermore, the presence of extended π-conjugated systems in molecules derived from this compound could lead to applications in organic electronics. Materials with tailored electronic properties are crucial for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to modify the molecular structure of this compound offers a route to fine-tune the electronic band gap and charge transport properties of resulting materials.
The potential for this compound and its derivatives to exhibit nonlinear optical (NLO) properties is another area of active research. Organic molecules with significant NLO responses are sought after for applications in optical communications, data storage, and optical switching. researchgate.net
Table 1: Potential Advanced Organic Materials from this compound Derivatives
| Derivative Functional Group | Potential Material Class | Potential Applications |
| Amino (from nitro reduction) | Polyamides, Polyimides | High-temperature plastics, insulating films |
| Extended π-conjugation | Organic Semiconductors | OLEDs, OPVs, OFETs |
| Donor-Acceptor Structures | Nonlinear Optical Materials | Optical switching, frequency conversion |
Integration into Polymer Architectures (e.g., as Monomers or Cross-linkers)
The bifunctional nature of this compound and its derivatives makes them attractive candidates for integration into polymer architectures. After reduction of the nitro group to an amine, the resulting diamino ester could be used as a monomer in step-growth polymerization reactions. For example, it could react with dianhydrides to form polyimides or with diacyl chlorides to form polyamides. derpharmachemica.com The specific structure of the monomer, with its inherent asymmetry and potential for hydrogen bonding, could influence the final properties of the polymer, such as its solubility, processability, and thermal characteristics.
Beyond serving as a monomer, this compound could also be explored as a cross-linking agent. Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers. mdpi.com The reactive sites on the molecule could be utilized to form covalent bonds between polymer chains, creating a three-dimensional network structure. For instance, the nitro group itself can participate in certain cross-linking reactions under specific conditions.
The incorporation of this molecule into a polymer backbone or as a pendant group could also be a strategy to introduce specific functionalities. For example, the nitro group could be used to create photosensitive polymers, where exposure to light triggers a chemical change, altering the polymer's properties. researchgate.net
Role in Catalysis (e.g., as Ligands or Active Sites in Chemical Transformations)
The field of catalysis often relies on the design of organic ligands that can coordinate with metal centers to create highly active and selective catalysts. The structure of this compound contains potential coordination sites (the ester and amide carbonyl oxygens, and the amino group after reduction) that could bind to transition metals.
Derivatives of aminobenzoic acid have been explored as ligands in various catalytic reactions. acs.org By modifying the structure of this compound, it may be possible to create novel ligands with tailored electronic and steric properties. These ligands could then be used to prepare metal complexes with potential applications in a range of chemical transformations, such as cross-coupling reactions, hydrogenations, and oxidations.
Furthermore, the molecule itself or its derivatives could potentially act as an organocatalyst, where the organic molecule directly catalyzes a reaction without the need for a metal center. The presence of both acidic and basic moieties within the same structure could facilitate certain catalytic cycles.
Theoretical Prediction and Experimental Verification of Novel Reactivity Patterns
Computational chemistry and molecular modeling are powerful tools for predicting the reactivity and electronic properties of molecules. compchem.nl Theoretical studies on this compound can provide valuable insights into its potential behavior in various chemical environments.
Density Functional Theory (DFT) calculations, for example, can be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and bond dissociation energies. This information can help to predict the most likely sites for nucleophilic or electrophilic attack and to understand the molecule's electronic transitions, which are relevant for its potential optical and electronic applications. researchgate.net
Experimental studies are then crucial to verify these theoretical predictions. Techniques such as cyclic voltammetry can be used to probe the redox properties of the molecule, while spectroscopic methods can be employed to study its excited-state dynamics. Solid-state reactivity is another area of interest, as the packing of molecules in a crystal can influence their chemical behavior. rsc.org The unique combination of functional groups in this compound may lead to novel and unexpected reactivity patterns under thermal, photochemical, or electrochemical conditions.
Q & A
Q. What are the recommended methodologies for synthesizing methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves acylation of methyl 2-aminobenzoate with 4-nitrophenylacetyl chloride under anhydrous conditions. A factorial design approach (e.g., varying temperature, solvent, and stoichiometry) can optimize reaction efficiency . Post-synthesis, purity is validated via HPLC with UV detection (λ = 254 nm) and corroborated by melting point analysis. Structural confirmation requires FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H NMR (aromatic protons at δ 6.8–8.2 ppm), and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Q. What experimental factors significantly affect the yield of this compound in acylation reactions?
- Methodological Answer : Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may promote side reactions.
- Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate acylation by activating the acyl chloride.
A Taguchi orthogonal array design reduces experimental trials while identifying optimal conditions . Post-reaction, quenching with ice water minimizes hydrolysis of the acyl intermediate .
Advanced Research Questions
Q. How can computational chemistry and AI-driven tools improve the synthesis design of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and reaction pathways, identifying energetically favorable conditions . AI platforms like COMSOL Multiphysics integrate reaction kinetics simulations to model solvent effects and optimize mixing efficiency . Machine learning algorithms trained on historical reaction data can propose novel solvent-catalyst combinations, reducing trial-and-error experimentation .
Q. What strategies address discrepancies between experimental and theoretical spectroscopic data during structural elucidation?
- Methodological Answer :
- NMR analysis : Compare experimental coupling constants (e.g., J values for aromatic protons) with DFT-predicted values. Dynamic NMR experiments (variable-temperature ¹H NMR) resolve conformational ambiguities .
- IR validation : Overlay experimental spectra with simulated spectra (using Gaussian software) to confirm functional group assignments .
- Cross-referencing : Use X-ray crystallography (if crystals are obtainable) as a gold standard for resolving conflicting data .
Q. How can researchers statistically analyze contradictory results in the biological activity studies of this compound derivatives?
- Methodological Answer : Apply multivariate regression to isolate variables (e.g., substituent electronic effects, steric bulk) influencing bioactivity . For in vitro assays, use a randomized block design to control for plate-to-plate variability. Bayesian statistical models quantify uncertainty in dose-response curves, distinguishing true biological effects from noise . Meta-analyses of published data (via platforms like SciFinder) identify trends across studies, highlighting underreported variables (e.g., solvent polarity in cytotoxicity assays) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
